2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol
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Overview
Description
2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is a complex organic compound that features a purine base structure with a benzylthio group and a diethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the benzylthio group. The final step involves the attachment of the diethanolamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: TEMPO, sodium hypochlorite
Reducing Agents: Lithium aluminum hydride
Solvents: Dichloromethane, ethyl acetate
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The benzylthio group can form covalent bonds with thiol groups in proteins, while the purine base can engage in hydrogen bonding and π-π interactions with nucleic acids. These interactions can modulate the activity of enzymes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol apart is its combination of a purine base with a benzylthio group and a diethanolamine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
2846-68-6 |
---|---|
Molecular Formula |
C18H23N5O2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[2-(6-benzylsulfanylpurin-9-yl)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H23N5O2S/c24-10-8-22(9-11-25)6-7-23-14-21-16-17(23)19-13-20-18(16)26-12-15-4-2-1-3-5-15/h1-5,13-14,24-25H,6-12H2 |
InChI Key |
UHBZOKSMTMLVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO |
Origin of Product |
United States |
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